molecular formula C10H11NO2 B12659894 2-Aziridinyl-5-ethyl-1,4-benzoquinone CAS No. 173069-92-6

2-Aziridinyl-5-ethyl-1,4-benzoquinone

Cat. No.: B12659894
CAS No.: 173069-92-6
M. Wt: 177.20 g/mol
InChI Key: QPVYHESXTQGZPW-UHFFFAOYSA-N
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Description

2-Aziridinyl-5-ethyl-1,4-benzoquinone is a synthetic organic compound known for its unique chemical structure and reactivity It belongs to the class of aziridinylbenzoquinones, which are characterized by the presence of aziridine rings attached to a benzoquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aziridinyl-5-ethyl-1,4-benzoquinone typically involves the reaction of 5-ethyl-1,4-benzoquinone with aziridine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the aziridine ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors with precise control over reaction parameters. The product is then purified using techniques such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Aziridinyl-5-ethyl-1,4-benzoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the benzoquinone core to hydroquinone.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the aziridine ring under mild conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted aziridinylbenzoquinones.

Scientific Research Applications

2-Aziridinyl-5-ethyl-1,4-benzoquinone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as a DNA cross-linking agent, which can be useful in understanding DNA repair mechanisms.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to induce DNA damage in cancer cells.

    Industry: Used in the development of new materials and dyes.

Mechanism of Action

The mechanism of action of 2-Aziridinyl-5-ethyl-1,4-benzoquinone involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The aziridine ring is highly reactive and can alkylate DNA, leading to the formation of DNA cross-links. This can interfere with DNA replication and transcription, ultimately inducing cell death. The compound’s ability to target specific molecular pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diaziridinyl-1,4-benzoquinone
  • 3,6-Bis(1-aziridinyl)-1,4-benzoquinone
  • 2,5-Bis(1-aziridinyl)-1,4-benzoquinone

Uniqueness

2-Aziridinyl-5-ethyl-1,4-benzoquinone is unique due to the presence of the ethyl group at the 5-position of the benzoquinone core. This structural modification can influence the compound’s reactivity and biological activity, making it distinct from other aziridinylbenzoquinones. The ethyl group can also affect the compound’s solubility and stability, which are important factors in its practical applications.

Properties

CAS No.

173069-92-6

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-(aziridin-2-yl)-5-ethylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H11NO2/c1-2-6-3-10(13)7(4-9(6)12)8-5-11-8/h3-4,8,11H,2,5H2,1H3

InChI Key

QPVYHESXTQGZPW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)C(=CC1=O)C2CN2

Origin of Product

United States

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